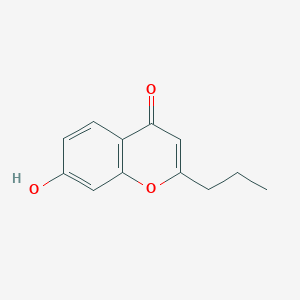
7-Hydroxy-2-propyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-propyl-4H-chromen-4-one (7-HPC) is a naturally occurring compound found in various plants, such as the bark of the red maple tree (Acer rubrum). It is a chromene, a type of phenolic compound, which has a variety of uses in scientific research. 7-HPC has been found to possess anti-inflammatory and antioxidant properties, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 7-HPC has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-propyl-4H-chromen-4-one has a wide range of scientific research applications. It has been used in the study of inflammation, cancer, diabetes, and bacterial infections. In addition, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation.
Wirkmechanismus
The exact mechanism of action of 7-Hydroxy-2-propyl-4H-chromen-4-one is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation. In addition, this compound has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and antioxidant properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound has been found to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-Hydroxy-2-propyl-4H-chromen-4-one in laboratory experiments has several advantages. It is a naturally occurring compound, which makes it easy to obtain and relatively inexpensive to purchase. In addition, it is relatively stable and easy to work with. However, there are some limitations to using this compound in laboratory experiments. It is not a very potent compound, and thus it may not be effective in some applications. In addition, it is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 7-Hydroxy-2-propyl-4H-chromen-4-one research. It could be used in the development of new drugs for the treatment of inflammation, cancer, diabetes, and bacterial infections. In addition, it could be used as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). It could also be used to develop new antioxidants and anti-aging compounds. Finally, it could be used in the development of new materials, such as polymers and composites.
Synthesemethoden
7-Hydroxy-2-propyl-4H-chromen-4-one can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Wittig reaction, and the Ugi reaction. The most common method of synthesis is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The other methods of synthesis involve the use of organometallic reagents, such as the Wittig reagent or the Ugi reagent, which are used to form the desired product.
Eigenschaften
IUPAC Name |
7-hydroxy-2-propylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWUYVTGXMRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

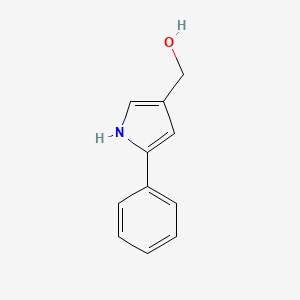
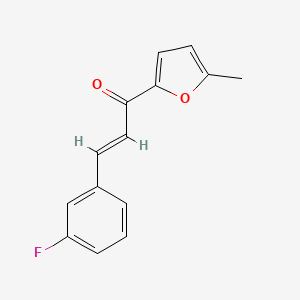
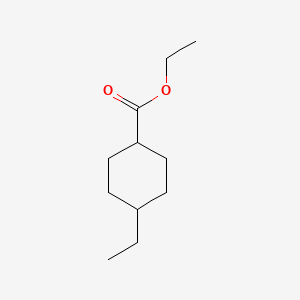
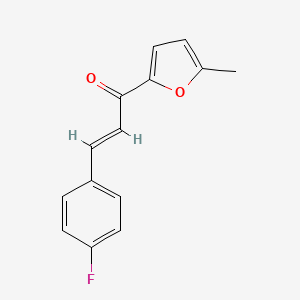

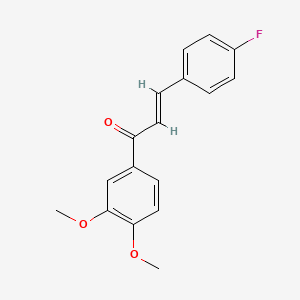
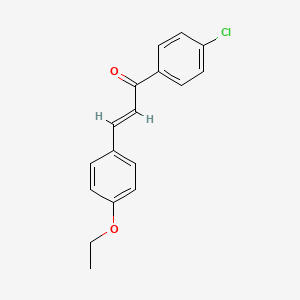
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)



